Esatenolol

Description

This compound is a beta blocker.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

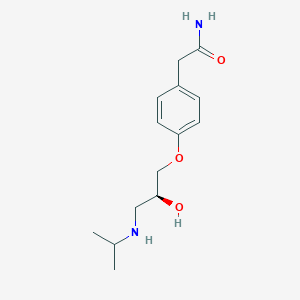

2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239405 | |

| Record name | Esatenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93379-54-5 | |

| Record name | (-)-Atenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93379-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esatenolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093379545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esatenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esatenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF757BOSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereospecific Properties of (S)-Atenolol vs. (R)-Atenolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atenolol, a widely prescribed beta-adrenergic receptor antagonist, is a chiral molecule administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. Despite being delivered in a 1:1 ratio, the two stereoisomers exhibit significant differences in their pharmacological activity. This technical guide provides a comprehensive overview of the stereospecific properties of (S)-Atenolol and (R)-Atenolol, focusing on their distinct pharmacodynamic and pharmacokinetic profiles. The therapeutic activity of racemic atenolol is almost exclusively attributed to the (S)-enantiomer, which possesses significantly higher affinity for β1-adrenergic receptors. This document consolidates key quantitative data, details relevant experimental protocols for enantiomeric analysis, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

Atenolol is a cardioselective beta-blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1] Its mechanism of action involves the selective blockade of β1-adrenergic receptors, primarily located in the heart, which inhibits the chronotropic and inotropic effects of endogenous catecholamines like epinephrine and norepinephrine.[1][2] The atenolol molecule contains a single chiral center, resulting in two enantiomers: (S)-Atenolol and (R)-Atenolol.[3][4] Although marketed as a racemate, it is well-established that the pharmacological activity is not equally distributed between the two isomers.[5][6] Understanding the stereospecific properties of each enantiomer is critical for optimizing drug therapy, developing enantiopure formulations, and conducting precise pharmacological research.

Stereoselective Pharmacodynamics

The primary difference between (S)-Atenolol and (R)-Atenolol lies in their interaction with the β1-adrenergic receptor. The (S)-enantiomer is the active component, responsible for the therapeutic beta-blocking effects of the racemic mixture.[5][7]

Receptor Binding and Activity

Radioligand binding studies have demonstrated the superior affinity of (S)-Atenolol for β-adrenergic receptors. In studies using guinea pig heart tissue, the eudismic ratio, which quantifies the difference in pharmacological activity between enantiomers, was found to be 46 for (S)-Atenolol relative to (R)-Atenolol.[7] This indicates that the (S)-isomer is approximately 46 times more potent in binding to these receptors.

Clinical studies in healthy volunteers have corroborated these findings. The administration of 50 mg of (S)-Atenolol produced a decrease in the mean rate pressure product during exercise (-35%) that was comparable to the effect of 100 mg of racemic atenolol (-37%). In contrast, 50 mg of (R)-Atenolol had no discernible effect on this parameter.[7] Similarly, both 50 mg of (S)-Atenolol and 100 mg of racemic atenolol significantly blunted peak exercise heart rate, while the (R)-enantiomer showed no significant pharmacological activity.[6][8] These results conclusively show that the beta-blocking effect of racemic atenolol is attributable to the (S)-enantiomer.[7]

Vascular Effects

Studies on peripheral arteries have shown that neither (S)-Atenolol nor (R)-Atenolol exert direct vasoconstrictive effects.[9][10] However, (S)-Atenolol was found to reduce isoprenaline-induced vasodilation, demonstrating its blocking effect on vascular β2-adrenoceptors, albeit to a lesser extent than its effect on β1-receptors.[9] (R)-Atenolol had no effect on isoprenaline-induced vasodilation.[9][10]

Signaling Pathway

Atenolol exerts its effects by antagonizing the β1-adrenergic signaling pathway. This G-protein coupled receptor, upon activation by catecholamines, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various targets within cardiomyocytes, resulting in increased heart rate and contractility.[11] (S)-Atenolol, by blocking the β1-receptor, prevents this cascade.

Stereoselective Pharmacokinetics

While the pharmacodynamic differences are stark, the pharmacokinetic profiles of (S)- and (R)-Atenolol are more similar, though some statistically significant differences have been observed.

Absorption, Distribution, Metabolism, and Excretion

Atenolol is hydrophilic and is primarily eliminated unchanged by the kidneys.[12] Studies comparing the administration of pure enantiomers versus the racemic mixture have found that the mean area under the curve (AUC), maximal plasma concentrations (Cmax), and plasma half-lives of the enantiomers were generally similar.[7] However, a consistent finding is that the AUC of (R)-Atenolol is slightly, but significantly, greater than that of the (S)-enantiomer.[7][13] After administration of the racemic mixture, the R/S ratio for AUC was reported to be 1.09.[13] The reason for this minor difference remains unclear but could be related to stereoselective active transport from the intestine.[14]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for (S)- and (R)-Atenolol based on a study in healthy volunteers after a single oral dose of 100 mg racemic atenolol.[7][13]

| Parameter | (S)-Atenolol | (R)-Atenolol | R/S Ratio | Significance |

| AUC (0-24h) (ng·h/mL) | Data varies across studies | Data varies across studies | 1.09 | P < 0.01 |

| Cmax (ng/mL) | Data varies across studies | Data varies across studies | 1.03 | P < 0.01 |

| Plasma Half-life (t½) (h) | ~6-9 | ~6-9 | ~1.0 | Not Significant |

Toxicity

There is limited information available that directly compares the toxicity of the individual enantiomers of atenolol. The toxicity profile of racemic atenolol includes symptoms such as bradycardia, hypotension, lethargy, and in severe cases, seizures.[1] Given that the pharmacological activity resides in the (S)-enantiomer, it is reasonable to infer that the dose-dependent toxicities are also primarily associated with this isomer. Some literature suggests that the (R)-enantiomer does not lack side effects, but specific adverse effects unique to (R)-Atenolol are not well-documented.[15] Developmental toxicity studies in animals have shown that atenolol can cause intrauterine growth retardation, a finding that is consistent with observations in humans.[16]

Experimental Protocols

Chiral Separation of Atenolol Enantiomers by HPLC

A common method for the separation and quantification of atenolol enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

-

Objective: To separate and quantify (R)- and (S)-Atenolol in a given sample (e.g., pharmaceutical preparations, plasma).

-

Instrumentation: HPLC system with UV or fluorescence detection.

-

Column: Chiralcel OD column (250 x 4.6 mm, 10 µm) or a similar chiral stationary phase.[4][17]

-

Mobile Phase: A mixture of hexane, ethanol, and diethylamine (e.g., 75:25:0.1 v/v/v).[4][17]

-

Procedure:

-

Prepare standard solutions of (R)- and (S)-Atenolol of known concentrations.

-

Prepare the sample for analysis (e.g., dissolve tablets in the mobile phase, extract from plasma).

-

Inject the prepared sample and standards into the HPLC system.

-

Record the chromatograms and determine the retention times for each enantiomer.

-

Quantify the amount of each enantiomer in the sample by comparing the peak areas to the standard curves.

-

Receptor Binding Assay

Radioligand binding assays are used to determine the binding affinity of each enantiomer to β-adrenergic receptors.

-

Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of (S)- and (R)-Atenolol for β-adrenergic receptors.

-

Materials:

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled enantiomer.

-

Allow the binding to reach equilibrium.

-

Separate the membrane-bound radioligand from the free radioligand (e.g., by filtration).

-

Quantify the amount of bound radioactivity.

-

Plot the displacement curves (bound radioactivity vs. concentration of unlabeled enantiomer).

-

Calculate the IC50 values (concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki values from the IC50 values using the Cheng-Prusoff equation.

-

Conclusion

The pharmacological properties of atenolol are highly stereospecific. The (S)-enantiomer is responsible for virtually all the therapeutic β1-blocking activity, while the (R)-enantiomer is largely inactive. While their pharmacokinetic profiles are broadly similar, minor but significant differences in bioavailability exist. This detailed understanding of the stereochemistry of atenolol is paramount for drug development professionals and researchers. The development of enantiopure (S)-Atenolol formulations could offer the potential for therapies with a more refined pharmacological profile, potentially reducing metabolic load and any uncharacterized effects of the inactive (R)-enantiomer. The experimental protocols and data presented in this guide serve as a valuable resource for further research and development in this area.

References

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Atendol? [synapse.patsnap.com]

- 3. agilent.com [agilent.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Bioassay, determination and separation of enantiomers of atenolol by direct and indirect approaches using liquid chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacodynamics of racemic and S(-)-atenolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective vascular effects of the (R)- and (S)-enantiomers of propranolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective Vascular Effects of the (R)- and (S)-Enantiomers of Propranolol and Atenolol | Semantic Scholar [semanticscholar.org]

- 11. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.ru [2024.sci-hub.ru]

- 13. Stereoselective HPLC bioanalysis of atenolol enantiomers in plasma: application to a comparative human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Pharmacodynamics of Racemic and S(—)‐Atenolol in Humans | Semantic Scholar [semanticscholar.org]

- 16. Atenolol developmental toxicity: animal-to-human comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enantiomeric separation and quantitative determination of atenolol in tablets by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Chiral Separation of Esatenolol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for the synthesis of the enantiomerically pure beta-blocker, Esatenolol ((S)-Atenolol), from its racemic mixture, and the subsequent chiral separation techniques critical for its analysis and purification. Atenolol is a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. While it is often marketed as a racemate, the (S)-enantiomer is responsible for the majority of the therapeutic activity.[1] This guide provides detailed experimental protocols, quantitative data, and visual workflows to support research and development in this area.

I. Enantioselective Synthesis of this compound via Enzymatic Kinetic Resolution

A highly effective method for producing enantiopure (S)-Atenolol is through the enzymatic kinetic resolution of a key chlorohydrin intermediate.[2][3] This chemoenzymatic approach offers high enantioselectivity under mild reaction conditions, aligning with green chemistry principles.[2][3]

A. Synthesis Pathway Overview

The synthesis is a multi-step process beginning with the formation of a racemic chlorohydrin, followed by an enzymatic resolution step to isolate the desired enantiomer, and finally, amination to yield (S)-Atenolol.[2]

Caption: Synthesis pathway of this compound from racemic atenolol starting material.

B. Experimental Protocols

Step 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide [2]

-

2-(4-hydroxyphenyl)acetamide (16.67 mmol) is stirred in epichlorohydrin (165.80 mmol) at room temperature.

-

A solution of sodium hydroxide (8.25 mmol) in 5 mL of water is added to the mixture.

-

The reaction is stirred for 48 hours, with conversion monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is filtered and the resulting solids are dried under reduced pressure.

Step 2: Enzymatic Kinetic Resolution [2][3]

-

The racemic chlorohydrin is dissolved in acetonitrile.

-

Vinyl butanoate is added as an acyl donor.

-

Candida antarctica lipase B (CALB) is added to initiate the resolution.

-

The reaction proceeds, selectively acylating the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

-

The reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until desired conversion and enantiomeric excess are achieved.

Step 3: Synthesis of (S)-Atenolol (this compound) [2]

-

To the enantiomerically pure (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (0.37 mmol), add isopropylamine (34.9 mmol) and distilled water (1.0 mL).

-

The reaction is stirred at room temperature for 48 hours, with progress monitored by TLC.

-

Upon full conversion, the product, (S)-Atenolol, is isolated as a white powder.

C. Quantitative Data Summary

| Parameter | Value | Reference |

| (R)-Chlorohydrin Intermediate | ||

| Enantiomeric Excess (ee) | >99% | [2] |

| Yield | 32% | [2] |

| Final Product: (S)-Atenolol | ||

| Enantiomeric Excess (ee) | >99% | [2][3] |

| Yield (from (R)-chlorohydrin) | 60% | [2][3] |

| Overall Yield | 9.9% | [2][3] |

| Purity (by NMR) | 99% | [2][3] |

| Specific Rotation [α]D23 | -17.0 (c=1.0, 1N HCl) | [2] |

II. Chiral Separation of Atenolol Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analytical separation and quantification of atenolol enantiomers. Various chiral stationary phases (CSPs) are employed for this purpose.

A. Chiral HPLC Separation Workflow

The general workflow for chiral HPLC analysis involves sample preparation, injection into the HPLC system equipped with a chiral column, separation of the enantiomers, and their subsequent detection and quantification.

References

- 1. Bioassay, determination and separation of enantiomers of atenolol by direct and indirect approaches using liquid chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Beta-Blocking Potency of Esatenolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esatenolol, the (S)-enantiomer of atenolol, is a cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves competitively blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-1 adrenergic receptors, which are predominantly located in the heart.[2][3] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][4] Understanding the in vitro potency and selectivity of this compound is crucial for its pharmacological characterization and clinical application. This guide provides a comprehensive overview of the in vitro beta-blocking potency of this compound, detailing the experimental protocols used for its determination and presenting key quantitative data. Since this compound is the active enantiomer of atenolol, this guide will refer to data for atenolol, with the understanding that the beta-blocking activity resides in the (S)-isomer.[1]

Quantitative Data on Beta-Blocking Potency

The in vitro beta-blocking potency of atenolol has been characterized using various assays, including radioligand binding assays and functional assays. The key parameters to quantify its potency are the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value, which is a measure of antagonist potency.

| Parameter | Receptor Subtype | Value | Species/Tissue/Cell Line | Reference |

| Ki | Beta-1 | 170.0 - 1513.56 nM | - | [5] |

| Beta-1 | ~224 nM (pKi = 6.65) | Human (recombinant) | [6] | |

| Beta-2 | ~1023 nM (pKi = 5.99) | Human (recombinant) | [7] | |

| IC50 | Beta-1 | 1.77 - 1740.0 nM | - | [5] |

| pA2 | Beta-1 | 7.4 | Human Atrium | [8] |

| Beta-1 | - | Guinea-pig Atria | [9] | |

| pKB | Beta-1 | 7.4 | Human Atrium & Ventricle | [8] |

| Beta-2 | 6.0 | Human Atrium & Ventricle | [8] | |

| pKD | Beta-1 | 5.9 | Human Ventricle | [8] |

| Beta-2 | 4.6 | Human Ventricle | [8] |

Signaling Pathways

Beta-1 Adrenergic Receptor Signaling Pathway

Activation of the beta-1 adrenergic receptor by an agonist, such as norepinephrine, initiates a signaling cascade that leads to increased cardiac contractility and heart rate.[3][10] this compound acts as a competitive antagonist at this receptor, blocking the initiation of this cascade.

Experimental Protocols

The in vitro beta-blocking potency of this compound is primarily determined through two key experimental approaches: radioligand binding assays and functional antagonism assays.

Radioligand Competition Binding Assay

This assay determines the affinity of this compound for beta-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the target beta-adrenergic receptors (e.g., human heart tissue, CHO cells expressing human beta-1 receptors) are homogenized in an ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Reaction:

-

A fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP 12177) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filter is washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

-

The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of this compound as an antagonist by measuring its ability to inhibit the functional response induced by a beta-adrenergic agonist. The pA2 value is derived from this analysis.

1. Isolated Tissue Preparation:

-

An isolated tissue preparation that exhibits a functional response to beta-adrenergic stimulation is used (e.g., guinea pig atria for chronotropic effects).

-

The tissue is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature.

2. Agonist Dose-Response Curve:

-

A cumulative concentration-response curve for a beta-adrenergic agonist (e.g., isoproterenol) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the response (e.g., increase in heart rate).

3. Antagonist Incubation:

-

The tissue is washed to remove the agonist.

-

A known concentration of this compound is added to the organ bath and allowed to equilibrate with the tissue for a specific period.

4. Second Agonist Dose-Response Curve:

-

In the presence of this compound, a second cumulative concentration-response curve for the agonist is generated. The curve is expected to be shifted to the right.

5. Schild Plot and pA2 Determination:

-

Steps 3 and 4 are repeated with several different concentrations of this compound.

-

The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each concentration of this compound.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the Schild plot provides the pA2 value. A linear plot with a slope of 1 is indicative of competitive antagonism.[11][12]

Conclusion

The in vitro beta-blocking potency of this compound is well-characterized through a combination of radioligand binding and functional antagonism assays. The compiled data demonstrates its high affinity and selectivity for the beta-1 adrenergic receptor. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of the pharmacological properties of this important cardioselective beta-blocker.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Atenolol Tablets USP 25 mg, 50 mg and 100 mg [dailymed.nlm.nih.gov]

- 5. Beta-1 adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Contribution of beta 1- and beta 2-adrenoceptors of human atrium and ventricle to the effects of noradrenaline and adrenaline as assessed with (-)-atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pA2 values of selective beta-adrenoceptor antagonists on isolated atria demonstrate a species difference in the beta-adrenoceptor populations mediating chronotropic responses in cat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Pa2 determination | PPTX [slideshare.net]

- 12. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Atenolol and Esmolol

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Esatenolol" referenced in the query is not a recognized pharmaceutical agent. Based on the nomenclature, this guide provides a comprehensive analysis of two related and clinically significant beta-blockers: Atenolol and Esmolol .

Part 1: Atenolol

Discovery and Development History

Atenolol, a second-generation β-adrenergic antagonist, was developed by Imperial Chemical Industries (ICI) in the United Kingdom as part of a research program aimed at creating cardioselective β-blockers with fewer side effects than the first-generation non-selective agents like propranolol. Marketed under the trade name Tenormin, it was launched in 1976 and became a widely prescribed medication for cardiovascular diseases.

The development of atenolol was a direct response to the adverse effects associated with earlier β-blockers, such as bronchoconstriction, which were problematic for patients with respiratory conditions. The goal was to design a molecule that would selectively block β1-receptors, predominantly found in heart tissue, while having minimal effect on β2-receptors in the lungs and peripheral vasculature. This cardioselectivity was a significant advancement in the field, offering a safer therapeutic option for a broader patient population.

Mechanism of Action

Atenolol is a competitive, selective antagonist of β1-adrenergic receptors.[1] By blocking these receptors in cardiac tissue, it inhibits the actions of catecholamines like epinephrine and norepinephrine.[1] This leads to a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a subsequent lowering of blood pressure.[1] The reduced cardiac workload also decreases myocardial oxygen demand, making it effective in the management of angina pectoris.[1] Furthermore, atenolol is thought to lower blood pressure by reducing renin secretion from the kidneys.

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[2] Atenolol, as an antagonist, blocks this cascade.

Caption: Atenolol's mechanism of action via β1-adrenergic receptor blockade.

Synthesis

The most common industrial synthesis of atenolol starts with 2-(4-hydroxyphenyl)acetamide, which is reacted with epichlorohydrin in the presence of a base. The resulting epoxide is then opened with isopropylamine to yield atenolol.

Caption: Simplified workflow for the synthesis of Atenolol.

Quantitative Data

| Parameter | Receptor | Species | Value |

| Ki | β1-adrenergic | Human | 150 nM |

| Ki | β1-adrenergic | Human | 170 nM |

| Ki | β1-adrenergic | Human | 430 nM |

| Ki | β1-adrenergic | Human | 758 nM |

| Ki | β1-adrenergic | Human | 1513.56 nM |

| IC50 | β1-adrenergic | Rat | 1.77 nM |

| IC50 | β2-adrenergic | Rat | 1640.0 nM |

Note: Variations in reported values are due to different experimental conditions and assays.

| Parameter | Value |

| Bioavailability | 40-50% |

| Peak Plasma Concentration (Cmax) | 300-700 ng/mL (for 50-100 mg doses) |

| Time to Peak (Tmax) | 2-4 hours |

| Plasma Half-life (t1/2) | 6-7 hours |

| Protein Binding | 6-16% |

| Metabolism | Minimal hepatic metabolism |

| Excretion | Primarily renal |

Experimental Protocols

A representative laboratory-scale synthesis protocol is as follows:

-

Epoxidation: 2-(4-hydroxyphenyl)acetamide is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide) is added. Epichlorohydrin is then added dropwise, and the reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Ring Opening: After the formation of the epoxide intermediate, excess epichlorohydrin is removed. Isopropylamine is then added, and the mixture is heated to facilitate the nucleophilic ring-opening of the epoxide.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield pure atenolol.

A competitive radioligand binding assay to determine the affinity of atenolol for β1-adrenergic receptors can be performed as follows:

-

Membrane Preparation: Membranes from cells expressing β1-adrenergic receptors are prepared and homogenized in a suitable buffer.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of unlabeled atenolol.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of atenolol, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Part 2: Esmolol

Discovery and Development History

Esmolol, marketed as Brevibloc, is an ultra-short-acting, cardioselective β1-adrenergic receptor blocker. It was developed to meet the clinical need for a titratable intravenous β-blocker for use in critically ill or surgical patients where rapid onset and offset of action are crucial. Esmolol was patented in 1980 and received medical approval in 1987.[3]

The key innovation in the design of esmolol is the incorporation of an ester linkage in its molecular structure.[3] This ester is rapidly hydrolyzed by esterases in red blood cells, leading to a very short elimination half-life of approximately 9 minutes.[3] This pharmacokinetic profile allows for precise control of the level of β-blockade by adjusting the infusion rate, and for rapid reversal of its effects upon discontinuation of the infusion.

Mechanism of Action

Similar to atenolol, esmolol is a competitive antagonist of β1-adrenergic receptors.[4] Its mechanism of action involves blocking the effects of catecholamines on the heart, resulting in decreased heart rate, reduced myocardial contractility, and lower blood pressure.[4] Due to its intravenous administration and rapid onset of action, it is particularly useful for the acute management of supraventricular tachycardia, atrial fibrillation/flutter, and perioperative hypertension and tachycardia.[5]

The signaling pathway for esmolol is identical to that of atenolol, involving the blockade of the β1-adrenergic receptor and the subsequent inhibition of the Gs-protein/adenylyl cyclase/cAMP/PKA cascade.

Caption: Esmolol's mechanism of action via β1-adrenergic receptor blockade.

Synthesis

The synthesis of esmolol hydrochloride has been described through various routes. One common method involves the reaction of 3-[4-(2,3-epoxypropoxy)phenyl]methyl propionate with isopropylamine, followed by salt formation with hydrochloric acid.[6]

Caption: Simplified workflow for the synthesis of Esmolol Hydrochloride.

Quantitative Data

| Parameter | Value |

| Onset of Action | 2-10 minutes (IV) |

| Elimination Half-life (t1/2) | ~9 minutes |

| Protein Binding | 55-60% |

| Metabolism | Rapid hydrolysis by red blood cell esterases |

| Excretion | Renal (as metabolites) |

| Volume of Distribution (Vd) | 3.4 L/kg |

Experimental Protocols

A representative synthesis protocol is as follows:

-

Amination: 3-[4-(2,3-epoxypropoxy)phenyl]methyl propionate is reacted with isopropylamine in a suitable solvent like methanol. The reaction is typically carried out under reflux for several hours.

-

Isolation of Free Base: After the reaction is complete, the solvent and excess isopropylamine are removed under reduced pressure to yield the oily free base of esmolol.

-

Salt Formation and Purification: The esmolol free base is dissolved in a solvent such as ethyl acetate, and then hydrochloric acid (as a gas or in a solvent) is introduced to precipitate esmolol hydrochloride. The crude product is then purified by recrystallization.[6]

A typical clinical trial to evaluate the efficacy and safety of esmolol for the treatment of supraventricular tachycardia (SVT) would follow this design:

-

Patient Population: Patients with a confirmed diagnosis of SVT and a heart rate above a specified threshold (e.g., >120 bpm).

-

Study Design: An open-label, baseline-controlled study.

-

Dosing Regimen: A loading dose of esmolol (e.g., 500 mcg/kg/min for 1 minute) is administered, followed by a maintenance infusion starting at a lower dose (e.g., 50 mcg/kg/min). The infusion rate is titrated upwards (e.g., in increments of 50 mcg/kg/min every 4 minutes) until the desired therapeutic effect (e.g., a ≥15% reduction in heart rate or conversion to sinus rhythm) is achieved or a maximum dose is reached.

-

Efficacy Endpoints: The primary efficacy endpoint is the percentage of patients achieving a therapeutic response. Secondary endpoints may include the time to therapeutic response and the dose of esmolol required.

-

Safety Monitoring: Continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG) is performed. Adverse events, particularly hypotension and bradycardia, are recorded.

References

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. β adrenergic receptor/cAMP/PKA signaling contributes to the intracellular Ca2+ release by tentacle extract from the jellyfish Cyanea capillata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basic pharmacology of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CN1074763C - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]

Esatenolol's Binding Affinity for Beta-1 vs. Beta-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esatenolol, the (S)-enantiomer of atenolol, is a cardioselective beta-adrenergic receptor antagonist.[1][2] Its therapeutic efficacy in cardiovascular conditions such as hypertension, angina pectoris, and acute myocardial infarction stems from its selective blockade of β1-adrenergic receptors, which are predominantly located in the heart.[2] This selectivity is a critical attribute, as the concurrent blockade of β2-adrenergic receptors, found in tissues like the lungs, can lead to undesirable side effects.[3] This technical guide provides an in-depth analysis of this compound's binding affinity for β1 versus β2 receptors, detailing the experimental methodologies used for its determination and the associated signaling pathways. The beta-blocking activity of atenolol resides almost exclusively in the S(-)-enantiomer, this compound.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for β1 and β2 adrenergic receptors is quantified using metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. This compound exhibits a marked preference for the β1 receptor over the β2 receptor.

| Compound | Receptor | Ki (nM) | pKi | β2/β1 Selectivity Ratio | Reference Tissue/Cell Source |

| Atenolol | β1 | ~1000 | ~6.0 | ~5 | Recombinant COS-7 Cells |

| β2 | ~5000 | ~5.3 | |||

| S(-)-Atenolol (this compound) | β1 | 46* | 7.34 | Not directly specified in a single study, but significantly higher than R(+)-atenolol | In vivo estimation in WKY rats |

*Note: This value is a KB (in vivo affinity) and may differ from in vitro Ki values. The β2/β1 selectivity ratio for atenolol is approximately 5, with the understanding that the S(-)-enantiomer is the active component.[4] One study in guinea pig heart receptors indicated a eudismic ratio of 46 for (S)- to (R)-atenolol, highlighting the significantly greater affinity of the S-enantiomer.

Experimental Protocols

The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays.[5][6][7][8][9]

Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

-

Membranes are prepared from tissues or cultured cells expressing the β-adrenergic receptor subtypes of interest (e.g., rat heart for β1, rat lung for β2).[5]

-

The tissue or cells are homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction containing the receptors.[9]

2. Competitive Binding Incubation:

-

A constant concentration of a radiolabeled ligand with high affinity for both β1 and β2 receptors (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) is used.[5][6]

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding sites.

-

The mixture is incubated at a specific temperature for a set duration to reach equilibrium.[5]

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[5]

4. Quantification of Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.[9]

5. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

This compound, as a β1-selective antagonist, primarily interferes with the signaling cascade initiated by the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors.

β1-Adrenergic Receptor Signaling

Activation of β1-adrenergic receptors, which are Gs protein-coupled receptors, leads to the activation of adenylyl cyclase.[10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[10] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility. This compound blocks this pathway by preventing the initial binding of agonists to the β1 receptor.

References

- 1. adooq.com [adooq.com]

- 2. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Molecular Modeling of Esatenolol Docking to Adrenergic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and expected outcomes for the molecular modeling of esatenolol docking to adrenergic receptors, with a primary focus on the β1-adrenergic receptor. This compound, the (S)-enantiomer of atenolol, is a cardioselective β1-adrenergic receptor antagonist widely used in the management of cardiovascular diseases.[1][2][3] Understanding its interaction with its target receptor at a molecular level is crucial for rational drug design and the development of novel therapeutics.

Introduction to this compound and Adrenergic Receptors

This compound is the pharmacologically active enantiomer of atenolol, responsible for its therapeutic effects.[3] It is a competitive antagonist at the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue.[1][4] The IUPAC name for this compound is 2-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide.[2]

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, epinephrine and norepinephrine.[2][4] They are classified into two main groups, α and β, with several subtypes. The β1-adrenergic receptor, a member of the Gs protein-coupled receptor family, plays a critical role in regulating cardiac function.[2][4] Upon activation by agonists, it initiates a signaling cascade that leads to increased heart rate and contractility.[2]

Experimental Protocols: Molecular Docking of this compound to the β1-Adrenergic Receptor

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction.[5] The following protocol outlines a typical workflow for docking this compound to the human β1-adrenergic receptor.

Preparation of the Receptor Structure

-

Obtain the Receptor Structure: The three-dimensional structure of the human β1-adrenergic receptor can be obtained from the Protein Data Bank (PDB). Several crystal structures are available, for instance, PDB IDs: 2Y00, 7BU6, and 7S0G.[6][7][8]

-

Receptor Cleaning: The downloaded PDB file needs to be prepared for docking. This involves removing water molecules, co-crystallized ligands, and any other non-essential molecules from the structure.[5][9]

-

Addition of Hydrogens and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.[9] This step is crucial for accurately calculating electrostatic interactions.

-

Energy Minimization: The receptor structure is then subjected to energy minimization to relieve any steric clashes and to obtain a low-energy conformation.[5]

Preparation of the Ligand Structure

-

Obtain the Ligand Structure: The 3D structure of this compound can be obtained from databases such as PubChem (CID 175540).[10] The structure should be downloaded in a suitable format, such as SDF or MOL2.

-

Ligand Optimization: The ligand's geometry is optimized using a suitable force field to obtain a stable, low-energy conformation.

-

Charge Assignment: Atomic charges are assigned to the ligand atoms.

Molecular Docking Simulation

-

Define the Binding Site: The binding site on the β1-adrenergic receptor is typically defined based on the location of the co-crystallized ligand in the experimental structure or through literature analysis of key binding residues. A grid box is generated around this site to define the search space for the docking algorithm.[5][9]

-

Docking with AutoDock Vina: AutoDock Vina is a widely used software for molecular docking.[11] The prepared receptor and ligand files (in PDBQT format) are used as input, along with a configuration file specifying the coordinates of the grid box and other docking parameters.

-

Execution of Docking: The docking simulation is run, during which the algorithm explores various conformations and orientations of the ligand within the receptor's binding site and scores them based on a defined scoring function.

Analysis of Docking Results

-

Binding Affinity: The primary output of the docking simulation is the binding affinity, typically expressed in kcal/mol.[11] More negative values indicate a stronger predicted binding.

-

Interaction Analysis: The docked poses of the ligand are analyzed to identify key interactions with the receptor's amino acid residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Visualization software such as PyMOL or Discovery Studio is used for this purpose.[5]

Data Presentation: Predicted Interaction of this compound with the β1-Adrenergic Receptor

The following tables summarize the kind of quantitative data that would be generated from a molecular docking study of this compound with the human β1-adrenergic receptor.

| Docking Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 to -10.5 |

| RMSD of the best pose (Å) | < 2.0 |

| Interacting Amino Acid Residue | Interaction Type | Predicted Distance (Å) |

| Asp121 | Hydrogen Bond | ~2.8 |

| Ser212 | Hydrogen Bond | ~3.0 |

| Ser215 | Hydrogen Bond | ~3.1 |

| Phe306 | Hydrophobic Interaction | ~3.5 |

| Trp303 | Hydrophobic Interaction | ~3.8 |

| Asn310 | Hydrogen Bond | ~2.9 |

Note: The data presented in these tables are illustrative and represent typical values expected from such a study based on the analysis of similar beta-blockers.[12][13]

Visualization of Workflows and Pathways

Molecular Docking Workflow

The overall process of molecular docking can be visualized as a sequential workflow, from the initial preparation of the receptor and ligand to the final analysis of the results.

Caption: A generalized workflow for a molecular docking experiment.

β1-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist, the β1-adrenergic receptor initiates a signaling cascade that is antagonized by this compound. The canonical pathway involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][4]

Caption: The β1-adrenergic receptor signaling pathway.

Conclusion

Molecular modeling, and specifically molecular docking, provides invaluable insights into the interaction between this compound and the β1-adrenergic receptor. This technical guide outlines the fundamental steps required to perform such an in-silico experiment, from the preparation of the molecular structures to the analysis of the docking results. The data and visualizations presented herein serve as a comprehensive resource for researchers in the field of pharmacology and drug development, facilitating a deeper understanding of the molecular basis of this compound's therapeutic action and providing a framework for future drug design efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. atharvatilewale.github.io [atharvatilewale.github.io]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. This compound | C14H22N2O3 | CID 175540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Early-Phase Clinical Data of Esatenolol

Disclaimer: Publicly available, in-depth clinical trial data for Esatenolol (S-Atenolol) is limited. While it is known that this compound has reached Phase II clinical trials, detailed results from these studies are not widely published.[1] This guide summarizes the available preclinical and limited clinical pharmacology data for this compound, supplemented with relevant information on its mechanism of action as a beta-1 selective adrenergic antagonist.

Introduction to this compound

This compound is the (S)-enantiomer of Atenolol, a widely used beta-blocker.[1] Beta-blockers are a class of drugs that primarily target beta-adrenergic receptors, leading to effects on the cardiovascular system. Atenolol itself is a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. The beta-1 selective blocking properties of racemic atenolol are attributed to the S(-) enantiomer, this compound.

Mechanism of Action

This compound is a cardioselective β-1 adrenergic antagonist.[2] It selectively binds to β-1 adrenergic receptors located primarily in the heart and vascular smooth muscle.[2] This binding competitively inhibits the actions of endogenous catecholamines like epinephrine and norepinephrine.[2] The downstream effects of this receptor blockade include a reduction in heart rate, decreased myocardial contractility, and a lowering of blood pressure.[2]

Signaling Pathway

The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like epinephrine, initiates a signaling cascade.[3][4] this compound, as an antagonist, blocks this pathway. The primary signaling pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4]

Early-Phase Clinical Data

Detailed Phase I and Phase II clinical trial reports for this compound are not extensively available in the public domain. However, a study comparing the pharmacodynamics of racemic atenolol and S-(-)-atenolol (this compound) in healthy volunteers provides some insight into its clinical pharmacology.

The following tables summarize the pharmacokinetic and pharmacodynamic parameters from a comparative study.

Table 1: Pharmacokinetic Parameters of Racemic Atenolol and S-(-)-Atenolol

| Parameter | Racemic Atenolol (100 mg) | S-(-)-Atenolol (50 mg) |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (hr) | 2-4 | 2-4 |

| AUC (ng*h/mL) | Data not available | Data not available |

| t½ (hr) | 6-7 | 6-7 |

Note: Specific quantitative values for Cmax and AUC for the separate enantiomers in this specific comparative study are not provided in the available abstracts. The Tmax and half-life are generally reported for atenolol.[2][5]

Table 2: Pharmacodynamic Effects of Racemic Atenolol and S-(-)-Atenolol on Heart Rate

| Parameter | Placebo | Racemic Atenolol (100 mg) | S-(-)-Atenolol (50 mg) |

| Resting Heart Rate (bpm) | Baseline | Significant Reduction | Significant Reduction |

| Exercise Heart Rate (bpm) | Baseline | Significant Reduction | Significant Reduction |

Note: The study demonstrated that 50 mg of S-(-)-Atenolol produced a similar reduction in exercise-induced tachycardia as 100 mg of racemic atenolol.

A representative experimental design for a pharmacodynamic comparison study is outlined below.

Objective: To compare the beta-blocking effects of racemic atenolol and S-(-)-atenolol in healthy volunteers.

Study Design: A randomized, double-blind, crossover study.

Participants: Healthy adult volunteers.

Interventions:

-

Single oral dose of racemic atenolol (e.g., 100 mg).

-

Single oral dose of S-(-)-atenolol (e.g., 50 mg).

-

Placebo.

Methodology:

-

Baseline Measurements: Resting heart rate and blood pressure are recorded.

-

Drug Administration: Participants receive one of the three interventions.

-

Pharmacodynamic Assessments:

-

Heart rate and blood pressure are monitored at regular intervals post-dose.

-

Standardized exercise tests (e.g., treadmill or bicycle ergometer) are performed at specific time points to assess the effect on exercise-induced tachycardia.

-

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points to determine the plasma concentrations of the administered drug(s).

-

Washout Period: A sufficient washout period is allowed between each treatment arm to ensure complete elimination of the drug before the next intervention.

-

Crossover: Participants receive the other interventions in a randomized sequence until all have received all treatments.

References

- 1. This compound | C14H22N2O3 | CID 175540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Atenolol Tablets: Package Insert / Prescribing Information [drugs.com]

Esatenolol Hydrochloride: A Comprehensive Technical Review of Solubility and Stability

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the solubility and stability characteristics of Esatenolol hydrochloride. It is important to note that this compound is the (S)-enantiomer of Atenolol. The majority of publicly available data pertains to Atenolol, the racemic mixture. As such, this guide leverages data for Atenolol as a close surrogate for this compound hydrochloride, with the understanding that the physicochemical properties of the single enantiomer salt are expected to be very similar to the racemate.

Introduction

This compound, the (S)-enantiomer of Atenolol, is a cardioselective beta-1 adrenergic receptor antagonist.[1] Its hydrochloride salt is the form commonly utilized in pharmaceutical formulations. A thorough understanding of its solubility and stability is paramount for the successful development of robust and effective dosage forms. This technical guide synthesizes available data on the solubility and stability of Atenolol, presented as a proxy for this compound hydrochloride, and provides detailed experimental methodologies.

Solubility Profile

Atenolol is characterized as a hydrophilic compound.[1][2] The solubility of Atenolol has been determined in various solvents and conditions, which is crucial for formulation development, from oral solutions to solid dosage forms.

Aqueous and Organic Solubility

The solubility of Atenolol in water and various organic solvents is summarized in the table below. This data is essential for selecting appropriate solvent systems during manufacturing and for predicting dissolution behavior.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 26.5 mg/mL | 37 | [1][2] |

| 1N HCl | 300 mg/mL | 25 | [2][3] |

| Chloroform | 3 mg/mL | 25 | [2][3] |

| Ethanol | ~5 mg/mL | Not Specified | |

| DMSO | ~15 mg/mL | Not Specified | |

| Dimethylformamide | ~20 mg/mL | Not Specified | |

| Phosphate Buffer (pH 6.8) | ~1 mg/mL | Not Specified | |

| Methanol | Freely Soluble | Not Specified | [3] |

| Acetic Acid | Soluble | Not Specified | [3] |

| Isopropanol | Slightly Soluble | Not Specified | [3] |

| Acetone | Very Slightly Soluble | Not Specified | [3] |

| Dioxane | Very Slightly Soluble | Not Specified | [3] |

| Acetonitrile | Practically Insoluble | Not Specified | [3] |

| Ethyl Acetate | Practically Insoluble | Not Specified | [3] |

pH-Dependent Solubility

The solubility of ionizable compounds like this compound hydrochloride is significantly influenced by the pH of the medium. As a weak base with a pKa of approximately 9.6, its solubility is expected to be higher in acidic conditions due to the formation of the more soluble protonated species. This is supported by its high solubility in 1N HCl (300 mg/mL)[2][3].

Experimental Protocol: Solubility Determination

The following provides a general methodology for determining the solubility of a compound like this compound hydrochloride, based on standard laboratory practices.

Objective: To determine the equilibrium solubility of this compound hydrochloride in various solvents.

Materials:

-

This compound hydrochloride powder

-

Selected solvents (e.g., water, phosphate buffers of various pH, ethanol)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a known volume of each solvent in separate vials.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set at a specific temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of this compound hydrochloride.

-

Calculation: Calculate the solubility in mg/mL from the determined concentration and the dilution factor.

Stability Profile

The chemical stability of this compound hydrochloride is a critical attribute that can affect the safety, efficacy, and shelf-life of a drug product. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.

Summary of Stability Studies

Studies on Atenolol have investigated its stability under various stress conditions, including temperature, pH, and light.

| Condition | Form | Observations | Reference |

| Temperature | |||

| 5°C & 25°C | 2 mg/mL oral liquid | Stable for up to 40 days. | [4] |

| 70°C | Solid and aqueous solution | Thermally stable. | |

| pH | |||

| Acidic (pH 0.7) | Solution | Degradation follows first-order kinetics. | |

| Alkaline (pH 12.0) | Solution | Degradation follows first-order kinetics. | |

| Light | |||

| UV Radiation | Solution | Unstable, with decomposition showing first-order kinetics. | |

| Storage | |||

| 30°C / 65% RH | 25 mg capsules | Stable for at least 4 months. |

Degradation Pathways

While specific degradation products of this compound hydrochloride are not detailed in the provided search results, a potential degradation pathway for Atenolol and, by extension, this compound, is the hydrolysis of the amide group in the side chain, especially under acidic or basic conditions.

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. The following protocol outlines the development and validation of such a method for this compound hydrochloride.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound hydrochloride.

Instrumentation:

-

HPLC system with a gradient or isocratic pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

-

Column: C8, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile:Methanol:0.02 M Phosphate Buffer (pH 5.0) in a ratio of 20:20:60 (v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 226 nm

-

Internal Standard: Pindolol (optional, but recommended for improved precision)

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of this compound hydrochloride with an acid (e.g., 0.1N HCl) at an elevated temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Treat a solution with a base (e.g., 0.1N NaOH) under similar conditions.

-

Oxidative Degradation: Expose a solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug and a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and fluorescent light.

-

-

Method Development and Optimization:

-

Inject the stressed samples into the HPLC system.

-

Optimize the mobile phase composition, pH, column type, and flow rate to achieve adequate separation between the parent drug peak and all degradation product peaks.

-

-

Method Validation (according to ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Caption: Workflow for a stability-indicating HPLC method development.

Conclusion

The solubility and stability of this compound hydrochloride are critical parameters influencing its formulation, manufacturing, and storage. Based on the available data for its racemate, Atenolol, the compound is hydrophilic with pH-dependent solubility, being more soluble in acidic conditions. Stability studies indicate that while it is relatively stable to heat, it is susceptible to degradation under acidic, basic, and photolytic conditions, likely through hydrolysis of the amide side chain. The development and validation of a robust stability-indicating HPLC method are essential for the accurate assessment of its purity and stability in pharmaceutical products. Further studies focusing specifically on the this compound hydrochloride salt are recommended to confirm and expand upon these findings.

References

Methodological & Application

Application Notes: Isolating the Bioactive (S)-Enantiomer of Atenolol

Introduction

Atenolol is a widely prescribed cardioselective β1-adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction.[1] It is administered as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. However, the therapeutic β-blocking activity resides almost exclusively in the (S)-enantiomer.[2] The (R)-enantiomer is considered to be inactive.[3] This stereoselectivity in pharmacological action necessitates a reliable method for the isolation and analysis of the individual enantiomers, particularly for research into pharmacokinetics, pharmacodynamics, and the development of enantiopure drug formulations.

These application notes provide a detailed protocol for the preparative chiral High-Performance Liquid Chromatography (HPLC) method to isolate the (S)-enantiomer of atenolol from a racemic mixture, typically sourced from commercially available pharmaceutical tablets.

Pharmacological Significance of (S)-Atenolol

The primary mechanism of action for atenolol is the competitive blockade of β1-adrenergic receptors, which are predominantly located in the heart.[4] This action inhibits the normal sympathetic effects of catecholamines like norepinephrine and epinephrine.[5] The binding of these catecholamines to β1-receptors activates a Gs-protein coupled signaling cascade, leading to increased heart rate and contractility.[5] (S)-atenolol selectively blocks this pathway, resulting in reduced myocardial oxygen demand, making it effective in treating cardiovascular conditions.[6]

(S)-Atenolol Signaling Pathway

The therapeutic effect of (S)-Atenolol is achieved by blocking the β1-Adrenergic Receptor signaling cascade. When endogenous catecholamines (like Norepinephrine) are blocked from binding to the receptor, the downstream activation of Adenylate Cyclase is prevented. This leads to a decrease in the production of cyclic AMP (cAMP) and subsequently reduces the activation of Protein Kinase A (PKA), resulting in decreased intracellular calcium levels, which in turn leads to a reduction in heart rate and myocardial contractility.

Caption: (S)-Atenolol blocks the β1-adrenergic receptor, inhibiting the downstream signaling cascade.

Experimental Protocols

This section details the necessary steps for the isolation of (S)-atenolol, from sample preparation to preparative HPLC and fraction collection.

Sample Preparation from Pharmaceutical Tablets

This protocol is adapted for isolating atenolol from commercially available 50 mg racemic tablets.

Materials:

-

Racemic atenolol tablets (50 mg)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Mortar and pestle

-

Volumetric flasks (100 mL)

-

Syringe filters (0.22 µm)

-

Ultrasonicator

Procedure:

-

Weigh twenty tablets to determine the average tablet weight.

-

Grind the tablets to a fine, homogenous powder using a mortar and pestle.[7]

-

Weigh an amount of the powder equivalent to 50 mg of racemic atenolol.[7]

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of methanol to the flask.

-

Sonicate the mixture for 30 minutes to ensure complete dissolution of the active ingredient.[7]

-

Make up the volume to 100 mL with methanol.

-

Filter the solution through a 0.22 µm syringe filter to remove any insoluble excipients before injection into the HPLC system.[7]

Preparative Chiral HPLC Protocol

This protocol utilizes a polysaccharide-based chiral stationary phase, which has demonstrated high efficiency in separating atenolol enantiomers.

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector and fraction collector.

-

Chiral Column: Chiralcel OD (250 x 4.6 mm, 10 µm) or a scaled-up preparative equivalent.[8]

-

Mobile Phase: Hexane:Ethanol:Diethylamine (75:25:0.1 v/v/v).[8]

-

Flow Rate: 0.7 mL/min (analytical scale). This should be scaled up for a preparative column according to the manufacturer's guidelines.[8]

-

Detection: UV at 276 nm.[8]

-

Temperature: Ambient.[9]

-

Injection Volume: Dependent on column size and sample concentration. Start with a small injection to determine retention times before scaling up.

Procedure:

-

Equilibrate the Chiralcel OD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform an initial analytical scale injection of the prepared atenolol sample to determine the retention times for the (R)- and (S)-enantiomers.

-

Based on the analytical run, set the collection windows for the fraction collector to isolate the peak corresponding to the (S)-enantiomer.

-

Proceed with preparative scale injections.

-

Collect the fractions containing the (S)-enantiomer.

-

Combine the collected fractions.

-

Evaporate the solvent under reduced pressure to obtain the isolated (S)-atenolol.

-

Confirm the enantiomeric purity of the isolated fraction using the analytical HPLC method.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the isolation of (S)-Atenolol from tablets.

Data Presentation

The following tables summarize the quantitative data from various published methods for the chiral separation of atenolol. This allows for a comparison of different chiral stationary phases and their effectiveness.

Table 1: HPLC Methods for Chiral Separation of Atenolol

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection (nm) | Reference |

| Chiralcel OD | Hexane:Ethanol:Diethylamine (75:25:0.1) | 0.7 | 276 | [8] |

| Chiralcel AGP | 10 mM Sodium Phosphate Buffer (pH 7.0):Methanol (95:5) | 0.9 | 225 | [10] |

| Chirex 3022 | Hexane:Dichloromethane:Methanol:Trifluoroacetic Acid (60:35:5:0.25) | 2.0 | UV | [11] |

| InfinityLab Poroshell 120 Chiral-T | Polar Organic Mode | - | - | [10] |

Table 2: Chromatographic Performance Data

| Chiral Stationary Phase (CSP) | Enantiomer | Retention Time (min) | Resolution (Rs) | Recovery (%) | Coefficient of Variation (%) | Reference |

| Chiralcel OD | (R)-Atenolol | - | - | 100.37 | 0.60 | |

| (S)-Atenolol | - | - | 100.33 | 0.59 | ||

| Chiralcel AGP | (R)-Atenolol | 8.19 | - | - | - | [12] |

| (S)-Atenolol | 9.41 | - | - | - | [12] | |

| Chirex 3022 | (R)-Atenolol | 29.06 | >1.5 | - | - | [11] |

| (S)-Atenolol | 32.71 | >1.5 | - | - | [11] | |

| InfinityLab Poroshell 120 Chiral-T | (S)-Atenolol | - | >2.1 | - | - | [10] |

| (R)-Atenolol | - | >2.1 | - | - | [10] |

Note: Retention times can vary based on specific system parameters. The elution order of enantiomers may also differ between various chiral stationary phases.

Conclusion

The protocol outlined provides a robust and reproducible method for the isolation of the pharmacologically active (S)-enantiomer of atenolol. The use of a polysaccharide-based chiral stationary phase like Chiralcel OD offers excellent resolution. By following this detailed procedure, researchers can effectively obtain enantiopure (S)-atenolol for further scientific investigation, contributing to a deeper understanding of its therapeutic properties and aiding in the development of advanced pharmaceutical products.

References

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bioassay, determination and separation of enantiomers of atenolol by direct and indirect approaches using liquid chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective beta 1-adrenergic receptor-blockade with atenolol enhances growth hormone releasing hormone and mediated growth hormone release in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 6. droracle.ai [droracle.ai]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 12. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Analysis of Esatenolol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esatenolol, the (S)-enantiomer of atenolol, is a cardioselective beta-1 adrenergic receptor blocker.[1] It is the pharmacologically more active enantiomer and is used in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1][2] Due to the stereospecificity of its pharmacological activity, it is crucial to have a reliable analytical method to separate and quantify this compound from its (R)-enantiomer. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of atenolol, allowing for the precise quantification of this compound in pharmaceutical formulations.

The method employs a chiral stationary phase to achieve separation of the atenolol enantiomers, followed by UV detection for quantification. This method is demonstrated to be specific, precise, and accurate, making it suitable for routine quality control and research applications.

Experimental Protocols

Instrumentation